

Application Notes and Protocols for IBS008738 in Mouse Models

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Compound of Interest

Compound Name: IBS008738

Cat. No.: B3020303

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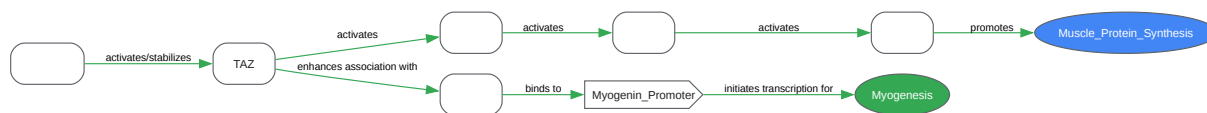
For Researchers, Scientists, and Drug Development Professionals

Abstract

IBS008738 is a potent small molecule activator of the Transcriptional co-activator with PDZ-binding motif (TAZ), a key component of the Hippo signaling pathway.[1] In preclinical mouse models, **IBS008738** has demonstrated significant efficacy in promoting muscle repair and mitigating muscle injury.[1][2][3] It has been shown to enhance myogenesis, prevent dexamethasone-induced muscle atrophy, and facilitate muscle repair following cardiotoxin-induced and exercise-induced injury.[2] These application notes provide a comprehensive overview of the dosage and administration of **IBS008738** in various mouse models, along with detailed experimental protocols and a summary of its mechanism of action.

Mechanism of Action

IBS008738 functions by stabilizing TAZ and increasing the levels of its unphosphorylated, active form. This leads to the activation of the Akt/mTOR/S6K1 signaling pathway, which is crucial for promoting muscle protein synthesis and cell growth. By activating TAZ, **IBS008738** enhances the association of the myogenic determination factor (MyoD) with the myogenin promoter, thereby upregulating the transcription of genes involved in muscle differentiation.



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Caption: IBS008738 Signaling Pathway.

Data Presentation: Dosage and Administration in Mouse Models

The following tables summarize the quantitative data for the administration of **IBS008738** in different mouse models based on published studies.

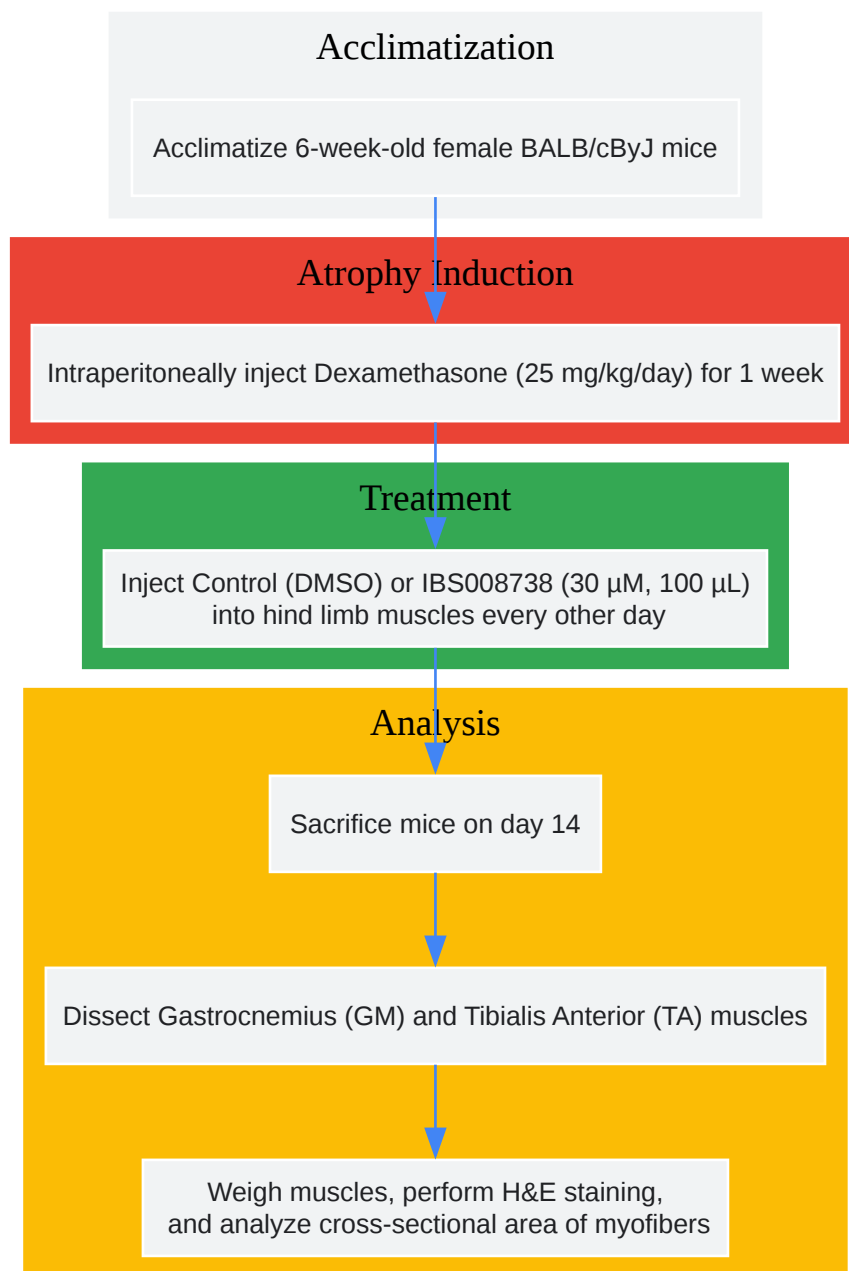
| Mouse Model | Strain | Age | Compound | Dosage | Concentration | Volume | Administration Route | Frequency | Reference |
|--------------------------------------|---------------|-------------------|-----------|---------------|---------------|---------------|-----------------------------------|---|-----------|
| Dexamethasone-Induced Muscle Atrophy | BALB/cByJ | 6-week-old female | IBS008738 | 3 nmol | 30 µM | 100 µL | Intramuscular (hind limbs) | Every other day | |
| Cardio toxin-Induced Muscle Injury | BALB/cByJ | 6-week-old female | IBS008738 | 3 nmol | 30 µM | 100 µL | Intramuscular (TA and GM muscles) | Days 9, 11, and 13 post-injury | |
| Sport-Induced Muscle Injury | Not Specified | Not Specified | IBS008738 | Not Specified | Not Specified | Not Specified | Not Specified | Administered 24h before high-intensity eccentric exercise | |

TA: Tibialis Anterior, GM: Gastrocnemius

Experimental Protocols

Dexamethasone-Induced Muscle Atrophy Model

This protocol describes the induction of muscle atrophy using dexamethasone and subsequent treatment with **IBS008738**.



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Caption: Dexamethasone-Induced Atrophy Workflow.

Materials:

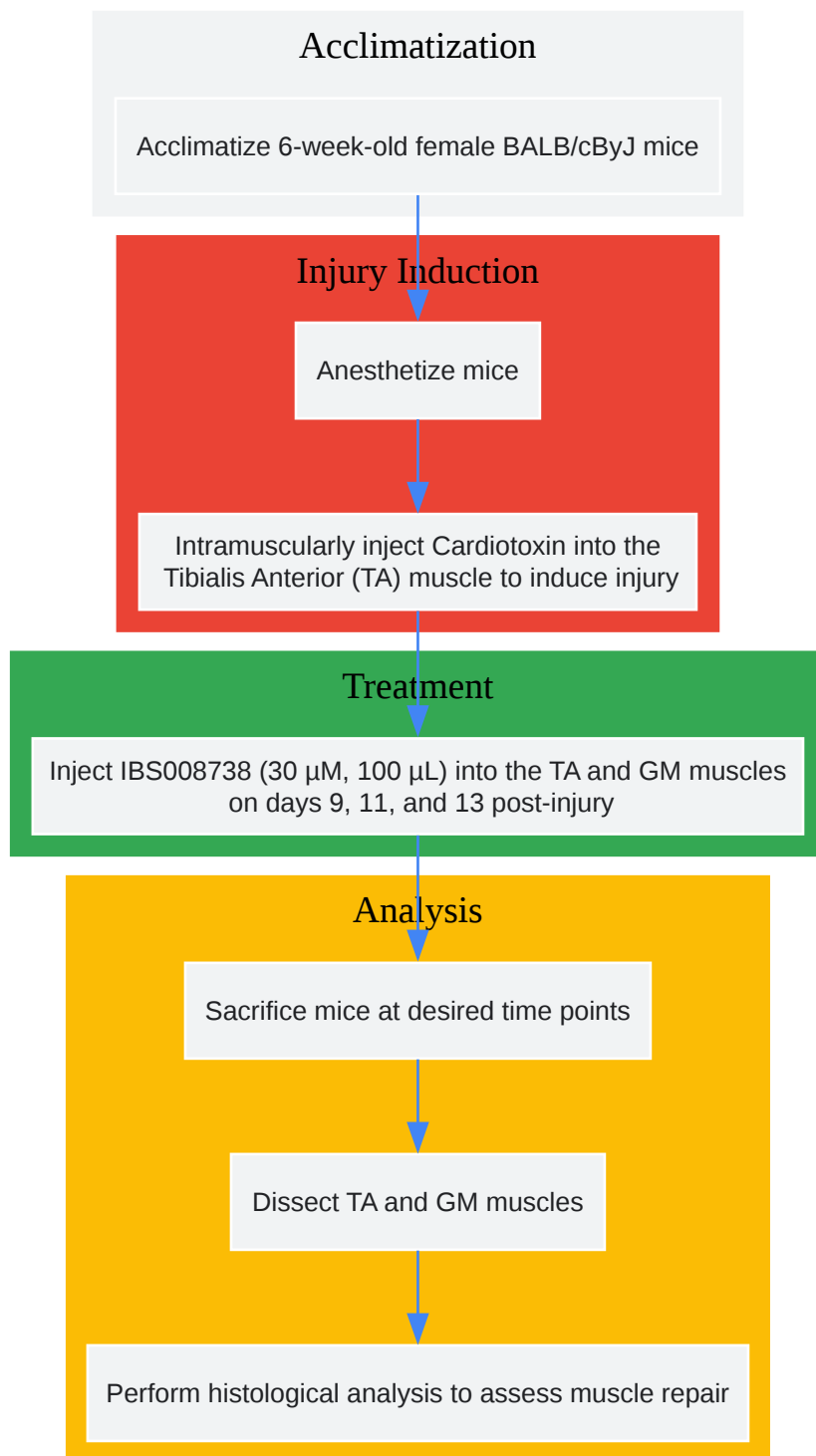
- 6-week-old female BALB/cByJ mice
- Dexamethasone (Dexa)
- **IBS008738**
- DMSO (vehicle control)
- Sterile syringes and needles
- Standard animal housing and care facilities

Procedure:

- Acclimatize 6-week-old female BALB/cByJ mice to the laboratory conditions for at least one week.
- Induce muscle atrophy by intraperitoneally injecting dexamethasone at a dose of 25 mg/kg/day for 7 consecutive days.
- On the first day of dexamethasone treatment, begin the administration of **IBS008738**.
- Inject 100 μ L of 30 μ M **IBS008738** solution (or DMSO as a vehicle control) directly into the hind limb muscles (gastrocnemius and tibialis anterior) every other day.
- Monitor the mice daily for any signs of distress.
- On day 14, euthanize the mice.
- Dissect the gastrocnemius (GM) and tibialis anterior (TA) muscles.
- Proceed with downstream analysis, including muscle weight measurement, histological analysis (e.g., Hematoxylin and Eosin staining), and measurement of myofiber cross-sectional area.

Cardiotoxin-Induced Muscle Injury Model

This protocol details the induction of muscle injury using cardiotoxin and the subsequent therapeutic administration of **IBS008738**.



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Caption: Cardiotoxin-Induced Injury Workflow.

Materials:

- 6-week-old female BALB/cByJ mice
- Cardiotoxin (CTX)
- **IBS008738**
- Anesthetic agent
- Sterile syringes and needles
- Standard animal housing and care facilities

Procedure:

- Acclimatize 6-week-old female BALB/cByJ mice to the laboratory environment.
- Anesthetize the mice using an appropriate anesthetic protocol.
- Induce muscle injury by injecting cardiotoxin directly into the tibialis anterior (TA) muscle.
- Allow the mice to recover from anesthesia.
- On days 9, 11, and 13 post-injury, administer 100 μ L of 30 μ M **IBS008738** via intramuscular injection into the TA and gastrocnemius (GM) muscles.
- Monitor the animals for health and mobility.
- At the desired experimental endpoint, euthanize the mice and dissect the TA and GM muscles for analysis of muscle repair and regeneration.

Conclusion

IBS008738 is a promising therapeutic candidate for conditions involving muscle damage and atrophy. The provided protocols and data serve as a valuable resource for researchers

investigating the in vivo efficacy and mechanism of action of this novel TAZ activator in mouse models. Further studies are warranted to explore the full therapeutic potential of **IBS008738**.

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References

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